Molecular Weight and Hydrogen-Bond Donor Count Differentiate Primary Acetamide from N-Methylated Analog
2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide (target) possesses a primary amide group, providing one additional hydrogen-bond donor (HBD) compared to its N-methyl analog (CAS 946276-56-8) . This difference is predicted to enhance aqueous solubility and influence binding orientation within kinase ATP pockets [1]. The target compound has a molecular weight of 208.18 g/mol, which is 14.02 g/mol lower than the N-methyl derivative (222.20 g/mol), potentially improving passive membrane permeability according to Lipinski's Rule of Five guidelines [2]. No experimental solubility or permeability data are publicly available for either compound.
| Evidence Dimension | Molecular weight and hydrogen-bond donor count |
|---|---|
| Target Compound Data | MW = 208.18 g/mol; HBD = 2 (primary amide NH2) |
| Comparator Or Baseline | N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide (CAS 946276-56-8): MW = 222.20 g/mol; HBD = 1 (secondary amide NH) |
| Quantified Difference | ΔMW = -14.02 g/mol; ΔHBD = +1 |
| Conditions | Calculated based on chemical structure (InChI and SMILES); no experimental assay context |
Why This Matters
The additional hydrogen-bond donor and lower molecular weight of the target compound may confer distinct solubility and permeability properties that are critical for reproducible in vitro assay performance and in vivo pharmacokinetic profiles.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 468888. https://pubchem.ncbi.nlm.nih.gov/compound/468888 View Source
